
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrol-2-carbonsäure, 1-((2-Amino-4-chlorphenyl)sulfonyl)-, Ethylester ist eine komplexe organische Verbindung, die zur Klasse der Pyrrole gehört. Pyrrole sind fünf-gliedrige aromatische Heterocyclen, die ein Stickstoffatom enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Sulfonamidgruppe aus, die an den Pyrrolring gebunden ist, zusammen mit einer Ethylester-Funktionsgruppe. Die einzigartige Struktur der Verbindung macht sie zu einem interessanten Objekt in verschiedenen Bereichen der wissenschaftlichen Forschung, darunter Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1H-Pyrrol-2-carbonsäure, 1-((2-Amino-4-chlorphenyl)sulfonyl)-, Ethylester umfasst in der Regel die folgenden Schritte:
Bildung des Pyrrolrings: Der Pyrrolring kann durch die Paal-Knorr-Synthese hergestellt werden, bei der 2,5-Dimethoxytetrahydrofuran mit primären Aminen oder Sulfonamiden in Gegenwart einer katalytischen Menge an Eisen(III)-chlorid kondensiert wird.
Einführung der Sulfonamidgruppe: Die Sulfonamidgruppe kann eingeführt werden, indem das Pyrrolderivat unter basischen Bedingungen mit Sulfonylchloriden umgesetzt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, die Skalierbarkeit der Synthese weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1H-Pyrrol-2-carbonsäure, 1-((2-Amino-4-chlorphenyl)sulfonyl)-, Ethylester kann verschiedene chemische Reaktionen eingehen, darunter:
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Amine, Thiole, Alkohole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfonsäuren führen, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können je nach verwendetem Nukleophil zu einer Vielzahl von Derivaten führen.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrol-2-carbonsäure, 1-((2-Amino-4-chlorphenyl)sulfonyl)-, Ethylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: In der biologischen Forschung kann die Verbindung als Sonde verwendet werden, um die Enzymaktivität und Proteinwechselwirkungen zu untersuchen.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen aufgrund ihrer Fähigkeit, bestimmte Enzyme und Proteine zu hemmen.
Wirkmechanismus
Der Wirkmechanismus von 1H-Pyrrol-2-carbonsäure, 1-((2-Amino-4-chlorphenyl)sulfonyl)-, Ethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonamidgruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit Enzymen und Proteinen bilden, was zur Hemmung oder Modulation ihrer Aktivität führt . Der Pyrrolring kann auch an π-π-Stacking-Wechselwirkungen mit aromatischen Resten in Proteinen teilnehmen . Diese Wechselwirkungen können verschiedene biochemische Pfade und zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, leading to inhibition or modulation of their activity . The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins . These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Pyrrol-2-carbonsäure, 1-((2-Amino-4-methylphenyl)sulfonyl)-, Ethylester: Ähnliche Struktur, aber mit einer Methylgruppe anstelle eines Chloratoms.
1H-Pyrrol-2-carbonsäure, 1-((2-Amino-4-fluorphenyl)sulfonyl)-, Ethylester: Ähnliche Struktur, aber mit einem Fluoratom anstelle eines Chloratoms.
1H-Pyrrol-2-carbonsäure, 1-((2-Amino-4-bromphenyl)sulfonyl)-, Ethylester: Ähnliche Struktur, aber mit einem Bromatom anstelle eines Chloratoms.
Einzigartigkeit
Die Einzigartigkeit von 1H-Pyrrol-2-carbonsäure, 1-((2-Amino-4-chlorphenyl)sulfonyl)-, Ethylester liegt in seinem spezifischen Substitutionsschema. Das Vorhandensein des Chloratoms in der 4-Position des Phenylrings kann die Reaktivität der Verbindung und die Wechselwirkung mit biologischen Zielstrukturen beeinflussen. Dies macht sie von anderen ähnlichen Verbindungen unterscheidbar und potenziell effektiver in bestimmten Anwendungen .
Eigenschaften
CAS-Nummer |
180905-83-3 |
|---|---|
Molekularformel |
C13H13ClN2O4S |
Molekulargewicht |
328.77 g/mol |
IUPAC-Name |
ethyl 1-(2-amino-4-chlorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13ClN2O4S/c1-2-20-13(17)11-4-3-7-16(11)21(18,19)12-6-5-9(14)8-10(12)15/h3-8H,2,15H2,1H3 |
InChI-Schlüssel |
GPLGLDBNRNFNTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


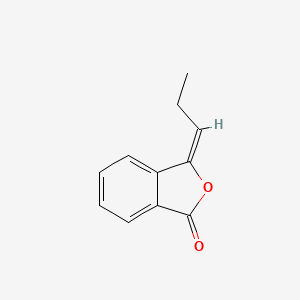



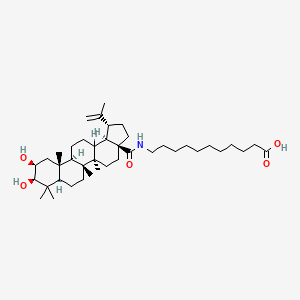
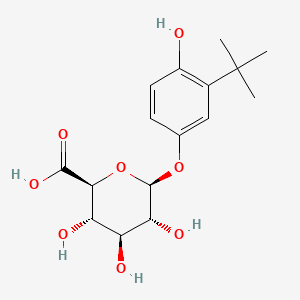

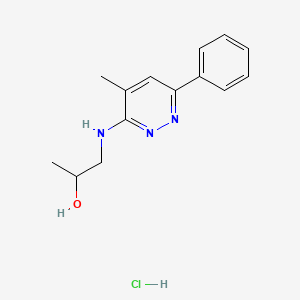
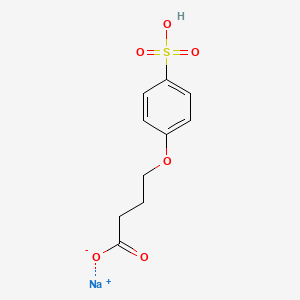
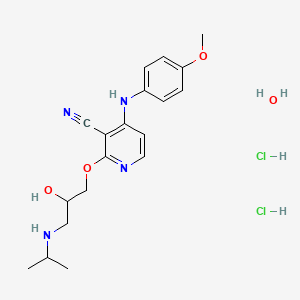
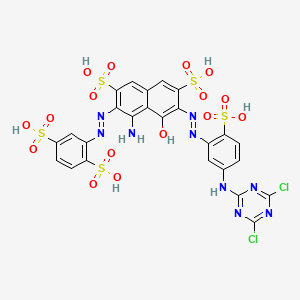

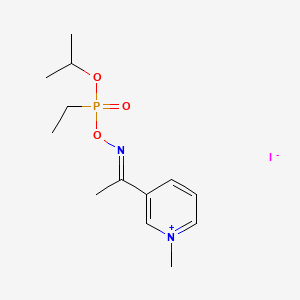
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)
